

The Prevalence and Implications of the DHFR 19-bp Deletion: A Technical Guide

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Compound of Interest

Compound Name: DHFR-IN-19

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This technical guide provides a comprehensive overview of the 19-base pair (bp) deletion polymorphism (rs70991108) in the intron-1 of the Dihydrofolate Reductase (DHFR) gene. Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in folate metabolism, which is essential for DNA synthesis and methylation.^[1] This deletion has been the subject of extensive research due to its potential functional consequences and associations with various health outcomes, including neural tube defects, cancer risk, and response to antifolate drugs like methotrexate.^{[1][2]}

Prevalence of the DHFR 19-bp Deletion Across Diverse Populations

The frequency of the DHFR 19-bp deletion, particularly the homozygous deletion (del/del) genotype, exhibits significant variation across different ethnic groups. This variability is a critical consideration in genetic association studies and for the development of targeted therapies. The table below summarizes the prevalence data from various studies.

Population	Sample Size (n)	Genotype Frequencies (%)	Allele Frequencies (%)	Reference
ins/ins	ins/del	del/del		
Japanese	-	11.9	40.1	48.0
Iranian (Controls)	100	-	-	25.0
Irish	-	-	-	18.0
United States (Multi-ethnic cohort)	2018	-	-	23.0
Non-Hispanic White	-	-	-	-
African American	-	-	-	-
Puerto Rican	-	-	-	-
Chinese (Hong Kong)	-	15.9	-	-
Caucasians (United Kingdom)	-	36.1	-	-
Brazilian (Control Mothers)	184	23.0	53.0	24.0

Note: Some studies only reported the frequency of the homozygous deletion or the deletion allele.

Functional Impact of the 19-bp Deletion

The 19-bp deletion within the first intron of the DHFR gene is considered a functional polymorphism.^{[3][4]} Although located in a non-coding region, this deletion has been shown to influence DHFR mRNA expression levels.^{[5][6]} Studies have demonstrated that individuals with the homozygous deletion genotype (-/-) have significantly higher levels of DHFR mRNA

compared to those with the insertion genotype (+/+).[6] This increased expression may be due to the loss of a binding site for a transcriptional repressor. The altered expression of DHFR can, in turn, affect the efficiency of folic acid metabolism.[4][7] Specifically, the deletion has been associated with higher plasma concentrations of unmetabolized folic acid and lower red blood cell folate concentrations, particularly with high folic acid intake.[4][7]

The clinical implications of this polymorphism are an active area of research. Associations have been reported with neural tube defects, though findings are conflicting, with some studies suggesting a protective role and others an increased risk.[2] In the context of cancer, the deletion has been linked to an increased risk of breast cancer in multivitamin users.[6] Furthermore, because DHFR is the primary target of the antifolate drug methotrexate, variations in its expression can influence treatment efficacy and toxicity in diseases like leukemia and rheumatoid arthritis.[2][8]

Experimental Protocols

The detection of the DHFR 19-bp deletion is most commonly performed using polymerase chain reaction (PCR) based methods. A widely used and robust technique is the TaqMan probe-based real-time PCR assay.

TaqMan Real-Time PCR for DHFR 19-bp Deletion Genotyping

This method utilizes allele-specific fluorescently labeled probes to differentiate between the insertion and deletion alleles.

1. DNA Extraction: Genomic DNA is isolated from whole blood or other appropriate tissue samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini kits).[5] The quality and concentration of the extracted DNA should be determined spectrophotometrically.
2. Primer and Probe Design:
 - Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[5][9]
 - Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[5][9]
 - Insertion Allele Probe (FAM): 5'-ACC TGG GCG GGA CGC G-3'[5][7]

- Deletion Allele Probe (VIC): 5'-TGG CCG ACT CCCGGCG-3'[5][7]

Note: Probes are labeled with a reporter dye (FAM or VIC) at the 5' end and a quencher dye (e.g., TAMRA) at the 3' end.

3. PCR Reaction Mixture: A typical 20 µL reaction mixture includes:

- Genomic DNA (e.g., 3 ng)[5][7]
- Forward Primer (950 nmol/L)[5][7]
- Reverse Primer (950 nmol/L)[5][7]
- Insertion Allele Probe (250 nmol/L)[5][7]
- Deletion Allele Probe (250 nmol/L)[5][7]
- TaqMan Universal PCR Master Mix (2x)[5][7]
- Nuclease-free water

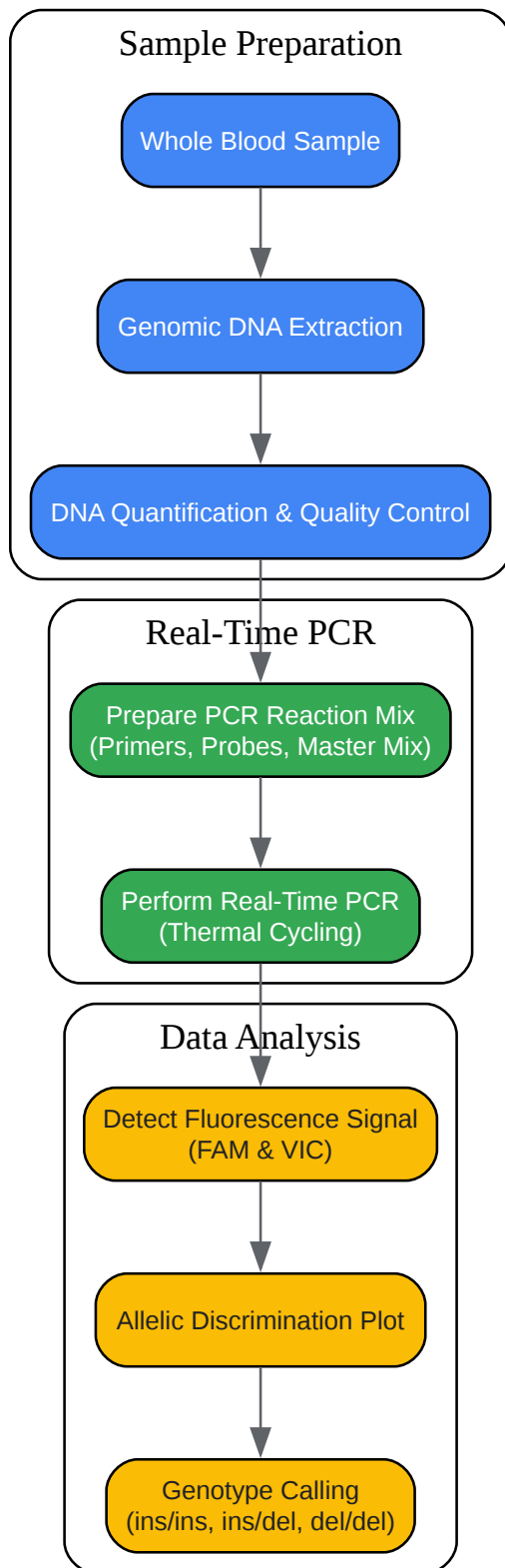
4. Thermal Cycling Conditions: The reaction is performed in a real-time PCR system with the following cycling conditions:

- Initial Denaturation: 95°C for 10 minutes[5][7]
- Cycling (50 cycles):
 - 92°C for 15 seconds[5][7]
 - 60°C for 1 minute[5][7]

5. Data Analysis: The real-time PCR instrument measures the fluorescence emitted by each probe during the PCR reaction. The resulting amplification plots are used to determine the genotype of each sample based on which probe (FAM, VIC, or both) generates a signal.

Visualizations

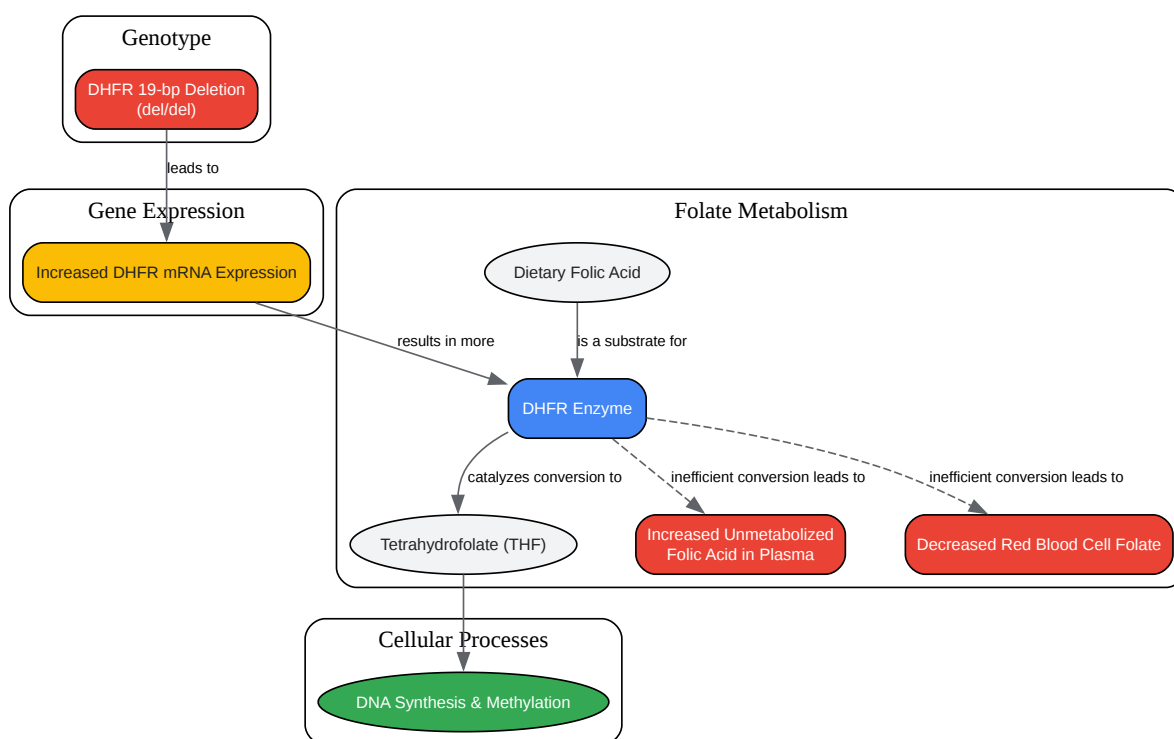
Experimental Workflow for DHFR 19-bp Deletion Genotyping



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Caption: Workflow for DHFR 19-bp deletion genotyping.

Logical Relationship of DHFR 19-bp Deletion and Folate Metabolism

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Caption: Impact of DHFR deletion on folate metabolism.

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